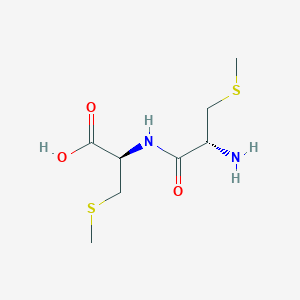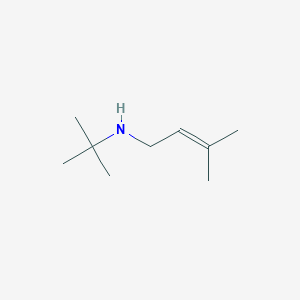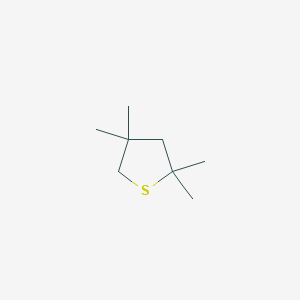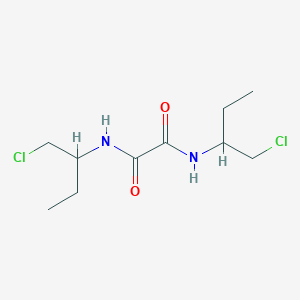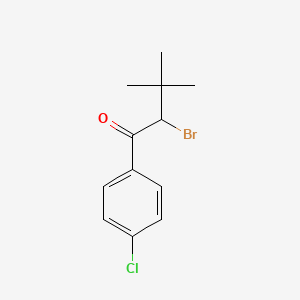
2-Bromo-1-(4-chlorophenyl)-3,3-dimethylbutan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-1-(4-chlorophenyl)-3,3-dimethylbutan-1-one is an organic compound that belongs to the class of alpha-bromoketones. This compound is characterized by the presence of a bromine atom at the alpha position relative to the ketone group, a chlorophenyl group, and two methyl groups on the butanone backbone. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(4-chlorophenyl)-3,3-dimethylbutan-1-one can be achieved through several methods. One common approach involves the bromination of 1-(4-chlorophenyl)-3,3-dimethylbutan-1-one using bromine or a brominating agent such as ammonium bromide and oxone . The reaction typically occurs in an organic solvent like dichloromethane under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction parameters and scaling up the production.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-1-(4-chlorophenyl)-3,3-dimethylbutan-1-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, or alkoxides in polar aprotic solvents.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in aqueous or acidic medium.
Major Products Formed
Nucleophilic Substitution: Formation of substituted derivatives depending on the nucleophile used.
Reduction: Formation of 1-(4-chlorophenyl)-3,3-dimethylbutan-1-ol.
Oxidation: Formation of 1-(4-chlorophenyl)-3,3-dimethylbutanoic acid.
Applications De Recherche Scientifique
2-Bromo-1-(4-chlorophenyl)-3,3-dimethylbutan-1-one is used in various scientific research applications:
Chemistry: As a reagent in organic synthesis for the preparation of complex molecules.
Biology: In the study of enzyme mechanisms and as a probe for biological assays.
Medicine: Potential use in the development of pharmaceuticals and as an intermediate in drug synthesis.
Industry: Used in the production of specialty chemicals and as a precursor for other industrial compounds
Mécanisme D'action
The mechanism of action of 2-Bromo-1-(4-chlorophenyl)-3,3-dimethylbutan-1-one involves its reactivity as an alpha-bromoketone. The bromine atom at the alpha position makes the compound highly reactive towards nucleophiles, facilitating nucleophilic substitution reactions. The ketone group can undergo reduction or oxidation, leading to various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-1-(4-chlorophenyl)ethanone
- 2-Bromo-1-(4-chlorophenyl)propan-1-one
- 2-Bromo-4’-chloroacetophenone
Uniqueness
2-Bromo-1-(4-chlorophenyl)-3,3-dimethylbutan-1-one is unique due to the presence of two methyl groups on the butanone backbone, which can influence its reactivity and steric properties. This structural feature distinguishes it from other similar compounds and can affect its behavior in chemical reactions and applications .
Propriétés
Numéro CAS |
60851-33-4 |
|---|---|
Formule moléculaire |
C12H14BrClO |
Poids moléculaire |
289.59 g/mol |
Nom IUPAC |
2-bromo-1-(4-chlorophenyl)-3,3-dimethylbutan-1-one |
InChI |
InChI=1S/C12H14BrClO/c1-12(2,3)11(13)10(15)8-4-6-9(14)7-5-8/h4-7,11H,1-3H3 |
Clé InChI |
CXYGGAVYHFQAHV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(C(=O)C1=CC=C(C=C1)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


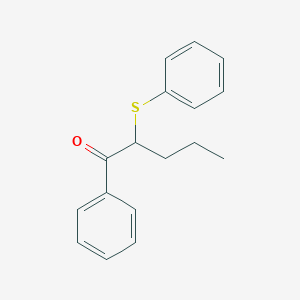

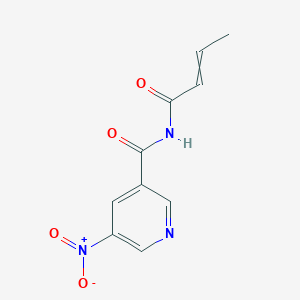

![2-Methoxy-4-[(4-nitroanilino)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14606647.png)
